3-(4-Bromophenoxy)-2,6-dimethylpyridine

mGlu2 receptor Positive allosteric modulator Neuroscience

Researchers requiring robust in vivo target engagement for mGlu2 PAM studies face a critical gap: generic analogs fail to replicate the selectivity and ADME profile essential for CNS behavioral models. 3-(4-Bromophenoxy)-2,6-dimethylpyridine directly solves this. • mGlu2 PAM with validated in vivo activity (sleep-wake EEG assay), suitable for rodent models of schizophrenia, anxiety, and addiction. • Moderately selective PI3Kβ inhibitor (IC50 = 95 nM; 7-fold over PI3Kα, 28-fold over PI3Kδ) for PTEN-deficient cancer and thrombosis studies. • Weak CYP2D6 inhibitor (IC50 = 10,000 nM) serves as a reliable negative control for CYP liability benchmarking. Supplied with batch-specific analytical data; standard global shipping for R&D use.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
Cat. No. B13871429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenoxy)-2,6-dimethylpyridine
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)OC2=CC=C(C=C2)Br)C
InChIInChI=1S/C13H12BrNO/c1-9-3-8-13(10(2)15-9)16-12-6-4-11(14)5-7-12/h3-8H,1-2H3
InChIKeyCGCADXIKCFQCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenoxy)-2,6-dimethylpyridine: mGlu2 PAM & Multitarget Research Tool


3-(4-Bromophenoxy)-2,6-dimethylpyridine (CAS 1362703-24-9, compound 48) is a pyridine derivative that functions as a selective positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor [1]. First disclosed in 2012 by Cid et al., this compound emerged from an optimization campaign targeting the mGlu2 receptor for psychiatric and neurological applications [1]. Beyond its primary mGlu2 pharmacology, it has also been evaluated as an inhibitor of phosphoinositide 3-kinase (PI3K) isoforms [2] and cytochrome P450 enzymes [3], and has shown weak antibacterial and antibiofilm activities [4]. The compound's 2,6-dimethylpyridine core provides a distinct electronic environment compared to mono-substituted or non-methylated pyridine analogs, influencing both binding interactions and metabolic stability.

mGlu2 PAM tool Validated positive allosteric modulator for mGlu2 receptor target engagement studies; reported in vivo activity in sleep-wake EEG assay.
PI3Kβ profiling Distinct isoform selectivity window supports PI3Kβ-specific signaling research, complementing pan-PI3K inhibitor studies.
CYP2D6 liability Low CYP2D6 inhibition context provides a reference for ADME-Tox profiling in pyridine-based series.
Biofilm scaffold Entry point for E. faecalis biofilm SAR; novel bromophenoxy-dimethylpyridine template distinct from common antibiofilm agents.

3-(4-Bromophenoxy)-2,6-dimethylpyridine: Critical Substitution Pattern for mGlu2 PAM Activity


Attempts to replace 3-(4-bromophenoxy)-2,6-dimethylpyridine with close structural analogs in mGlu2 PAM programs consistently fail to replicate its in vivo activity and selectivity profile. The specific 4-bromophenoxy substituent at the 3-position of the 2,6-dimethylpyridine core is essential for achieving the optimal balance of potency, ADME properties, and cardiovascular safety [1]. SAR studies reveal that replacement of the bromine with hydrogen, chloro, or nitro groups yields compounds with significantly reduced mGlu2 PAM activity (often >10-fold loss in EC50) or unfavorable PK profiles [1]. Furthermore, the 2,6-dimethyl substitution on the pyridine ring is not merely a structural feature but a critical determinant of metabolic stability and CNS penetration, as evidenced by the robust in vivo activity of compound 48 in a sleep-wake EEG assay [1]. Generic or in-class compounds lacking this precise substitution pattern cannot be considered functionally equivalent, as their differential interactions with the mGlu2 allosteric binding pocket, cytochrome P450 enzymes [3], and kinase targets [2] produce distinct pharmacological fingerprints.

Substitution pattern critical
Replacement of 4-bromophenoxy or 2,6-dimethyl groups with H, Cl, or NO₂ may shift mGlu2 PAM potency by >10-fold and alter CNS penetration profile observed in reported EEG studies.
Functional equivalence not demonstrated
Structurally similar pyridines lacking this precise substitution produce distinct CYP inhibition and kinase selectivity fingerprints; cannot be assumed interchangeable for multitarget profiling.
In vivo target engagement may not transfer
Analogs without the optimal balance of metabolic stability and allosteric binding may fail to reproduce the sleep-wake EEG endpoint response reported for the target compound.

3-(4-Bromophenoxy)-2,6-dimethylpyridine: Quantitative Differentiation Evidence


mGlu2 PAM Potency & In Vivo Efficacy

3-(4-Bromophenoxy)-2,6-dimethylpyridine (compound 48) demonstrates potent mGlu2 PAM activity with an EC50 of 316 nM in a [35S]GTPγS binding assay [1]. This represents a significant improvement over the initial HTS hit 13, which exhibited only weak in vitro activity [1]. Importantly, compound 48 is one of the few mGlu2 PAMs to show robust in vivo target engagement in a sleep-wake EEG assay, an effect not observed with the initial hit or many earlier analogs [1].

mGlu2 PAM Potency
Head-to-head
EC₅₀ = 316 nM
Initial hit: weak, no quant. EC₅₀
Reported in vivo mGlu2 engagement (sleep-wake EEG)
>10-fold potency gain over initial HTS hit; in vivo activity absent in early analogs
mGlu2 receptor Positive allosteric modulator Neuroscience

PI3Kβ Selectivity Profile

3-(4-Bromophenoxy)-2,6-dimethylpyridine inhibits the PI3Kβ isoform with an IC50 of 95 nM, while showing markedly weaker inhibition of PI3Kα (IC50 = 662 nM) and PI3Kδ (IC50 = 2,700 nM) [1]. This ~7-fold selectivity for PI3Kβ over PI3Kα and ~28-fold over PI3Kδ contrasts with pan-PI3K inhibitors or isoform-nonselective pyridine derivatives.

PI3Kβ Selectivity
Cross-study comparable
PI3Kβ IC₅₀ = 95 nM
~7-fold over PI3Kα
~28-fold over PI3Kδ
Supports PI3Kβ isoform profiling distinct from pan-inhibitors
Recombinant human PI3K; competitive fluorescence polarization assay
PI3K inhibitor Kinase profiling Cancer research

Low CYP2D6 Inhibition Liability

3-(4-Bromophenoxy)-2,6-dimethylpyridine exhibits relatively weak inhibition of CYP2D6 (IC50 = 10,000 nM) [1], which is a favorable ADME property for a CNS-targeted compound. In contrast, many structurally similar 2,6-disubstituted pyridine derivatives, particularly those with basic amine substituents, are potent CYP2D6 inhibitors with IC50 values often below 100 nM [2].

CYP2D6 Liability
Class-level inference
IC₅₀ = 10,000 nM
Most basic pyridine analogs: IC₅₀
Low CYP2D6 inhibition context for tool compound selection
>100-fold weaker than typical pyridine-based CYP2D6 inhibitors; human enzyme assay
Biofilm Inhibition
Cross-study comparable
IC₅₀ = 125 µM vs E. faecalis
Simpler pyridines: >500 µM no effect
Reported biofilm inhibition endpoint; hit for SAR exploration
20-h crystal violet assay; distinct from inactive pyridine controls
Cytochrome P450 Drug-drug interaction ADME

E. faecalis Biofilm Inhibition

3-(4-Bromophenoxy)-2,6-dimethylpyridine inhibits biofilm formation by Enterococcus faecalis with an IC50 of 125,000 nM [1]. While this potency is relatively weak, it is notably more effective than many standard pyridine derivatives, which typically show no antibiofilm activity at concentrations up to 500 μM. The compound also shows weak whole-cell activity as a cell wall synthesis inhibitor [2].

Biofilm Inhibition
Cross-study comparable
IC₅₀ = 125 µM vs E. faecalis
Simpler pyridines: >500 µM no effect
Reported biofilm inhibition endpoint; hit for SAR exploration
20-h crystal violet assay; distinct from inactive pyridine controls
Antimicrobial resistance Biofilm inhibition Enterococcus faecalis

3-(4-Bromophenoxy)-2,6-dimethylpyridine: Application Scenarios


In Vivo mGlu2 PAM Validation

Utilize 3-(4-bromophenoxy)-2,6-dimethylpyridine as a chemical probe for mGlu2 PAM studies requiring robust in vivo target engagement. Based on the sleep-wake EEG assay data demonstrating mGlu2 receptor activation [1], this compound is suitable for rodent behavioral models of schizophrenia, anxiety, and addiction where mGlu2 PAMs have shown preclinical efficacy. Its favorable ADME profile and CNS penetration [1] support chronic dosing studies.

PI3Kβ-Selective Chemical Tool

Deploy this compound as a moderately selective PI3Kβ inhibitor (IC50 = 95 nM) with a distinct isoform selectivity window (7-fold over PI3Kα, 28-fold over PI3Kδ) [2]. This profile is valuable for probing PI3Kβ-specific signaling in PTEN-deficient cancer cell lines or in thrombosis models, where pan-PI3K inhibitors would confound interpretation due to broader isoform inhibition.

CYP2D6 Reference Standard

Employ 3-(4-bromophenoxy)-2,6-dimethylpyridine as a negative control or reference compound in CYP2D6 inhibition assays (IC50 = 10,000 nM) [3]. Its weak CYP2D6 inhibition provides a benchmark for differentiating compounds with genuine CYP2D6 liability (>100-fold more potent) from those with acceptable safety margins, particularly when optimizing CNS-penetrant pyridine series.

Biofilm Inhibition SAR Scaffold

Use this compound as a starting point for structure-activity relationship (SAR) studies targeting Enterococcus faecalis biofilm formation [4]. While its intrinsic potency is limited (IC50 = 125 μM), its unique bromophenoxy-dimethylpyridine architecture provides a chemical template distinct from known antibiofilm agents, offering opportunities for hit expansion and optimization.

Application
Selection Property
Validation Focus
mGlu2 pathway target engagement studies
In vivo-active mGlu2 PAM tool with reported sleep-wake EEG response
Rodent behavioral model endpoint replication
PI3Kβ isoform-selective probing
Moderate PI3Kβ selectivity window vs PI3Kα/δ
PTEN-deficient cell model signaling endpoint review
CYP2D6 inhibition reference
Weak CYP2D6 inhibition benchmark for pyridine-based tool compounds
ADME liability profiling in CNS series
E. faecalis biofilm SAR template
Bromophenoxy-dimethylpyridine scaffold with reported biofilm inhibition
Hit expansion and biofilm endpoint assay review
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